molecular formula C26H23NO B14681886 Diphenyl{2-[(phenylamino)methyl]phenyl}methanol CAS No. 28505-05-7

Diphenyl{2-[(phenylamino)methyl]phenyl}methanol

Cat. No.: B14681886
CAS No.: 28505-05-7
M. Wt: 365.5 g/mol
InChI Key: LCMFVRMORNJXJW-UHFFFAOYSA-N
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Description

Diphenyl{2-[(phenylamino)methyl]phenyl}methanol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl{2-[(phenylamino)methyl]phenyl}methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under specific conditions that favor the formation of the desired product . The reaction conditions often include the use of strong bases and electron-attracting substituents to activate the aryl halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl{2-[(phenylamino)methyl]phenyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Diphenyl{2-[(phenylamino)methyl]phenyl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diphenyl{2-[(phenylamino)methyl]phenyl}methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler aromatic alcohol with a single hydroxyl group attached to a benzene ring.

    Benzyl Alcohol: Contains a hydroxyl group attached to a benzene ring via a methylene group.

    Diphenylmethanol: Similar structure but lacks the phenylamino group.

Uniqueness

Diphenyl{2-[(phenylamino)methyl]phenyl}methanol is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and potential biological activity. This differentiates it from simpler aromatic alcohols and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

28505-05-7

Molecular Formula

C26H23NO

Molecular Weight

365.5 g/mol

IUPAC Name

[2-(anilinomethyl)phenyl]-diphenylmethanol

InChI

InChI=1S/C26H23NO/c28-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)25-19-11-10-12-21(25)20-27-24-17-8-3-9-18-24/h1-19,27-28H,20H2

InChI Key

LCMFVRMORNJXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3CNC4=CC=CC=C4)O

Origin of Product

United States

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